molecular formula C11H12F3NO B14568362 N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 61582-51-2

N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B14568362
CAS No.: 61582-51-2
M. Wt: 231.21 g/mol
InChI Key: ISRUPAMWGCUHNK-UHFFFAOYSA-N
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Description

N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of an appropriate precursor, such as a benzylamine derivative, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The trifluoromethyl group can also influence the compound’s binding affinity to proteins and enzymes by altering electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted acetamides and benzamides, such as:

Uniqueness

N-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications where these properties are desired .

Properties

CAS No.

61582-51-2

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide

InChI

InChI=1S/C11H12F3NO/c1-8(16)15(2)7-9-4-3-5-10(6-9)11(12,13)14/h3-6H,7H2,1-2H3

InChI Key

ISRUPAMWGCUHNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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